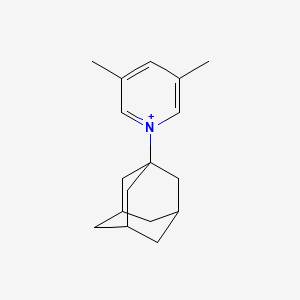
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability The incorporation of the adamantyl group into various chemical structures often enhances their stability and biological activity
Métodos De Preparación
The synthesis of 1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium typically involves the functionalization of adamantane derivatives. One common method is the reaction of adamantanone with acetonitrile in the presence of a strong base like potassium hydroxide and a phase-transfer catalyst such as 18-crown-6 . This method is efficient but requires careful handling of reagents and conditions.
Industrial production methods often involve the bromination of adamantane to form 1-bromoadamantane, which is then reacted with pyridine derivatives under controlled conditions . This process can be optimized for large-scale production by adjusting the molar ratios of reactants and reaction times to maximize yield and purity.
Análisis De Reacciones Químicas
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium involves its interaction with various molecular targets. In medicinal applications, it acts as a sigma receptor agonist and a weak NMDA receptor antagonist . These interactions can modulate neurotransmitter release and neuronal excitability, contributing to its therapeutic effects. Additionally, the compound’s lipophilicity allows it to integrate into lipid bilayers, enhancing its ability to cross biological membranes and reach intracellular targets .
Comparación Con Compuestos Similares
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium can be compared with other adamantane derivatives such as amantadine, memantine, and rimantadine . These compounds share the adamantyl core structure but differ in their functional groups and specific applications:
Amantadine: Primarily used as an antiviral and antiparkinsonian agent, it inhibits the M2 proton channel of influenza A virus.
Rimantadine: Similar to amantadine, it is used as an antiviral agent but has a different pharmacokinetic profile.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity, making it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3,5-dimethylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17/h3,10-11,14-16H,4-9H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWSTZIZQJKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
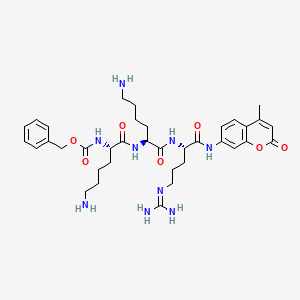


![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)
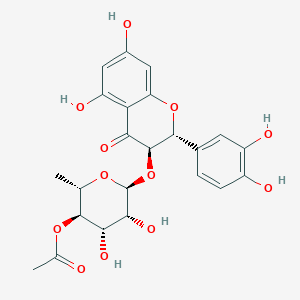


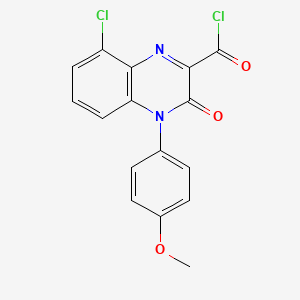
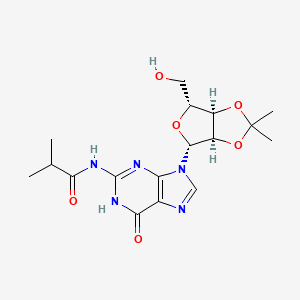
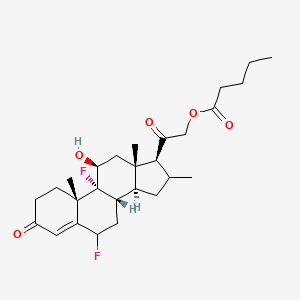
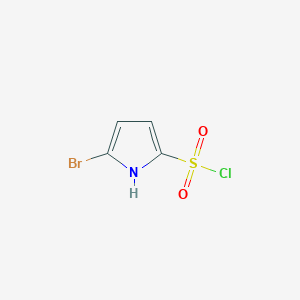
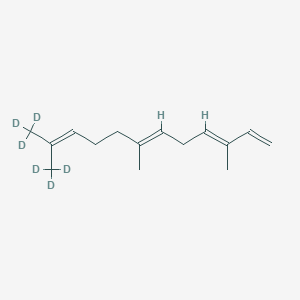
![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
